p-Chlorophenyl(dibenzothiophen-2-yl) ketone

Room-temperature phosphorescence Single-molecule white-light emitter CIE chromaticity

p-Chlorophenyl(dibenzothiophen-2-yl) ketone (CAS 17739-80-9), systematically named (4-chlorophenyl)-dibenzothiophen-3-ylmethanone and also referred to as 4-chlorobenzoyldibenzothiophene (ClBDBT), is a dibenzothiophene-based aryl ketone with molecular formula C19H11ClOS and a molecular weight of 322.8 g/mol. The compound is synthesized via Friedel-Crafts acylation of dibenzothiophene with p-chlorobenzoyl chloride, yielding the 3-acyl regioisomer.

Molecular Formula C19H11ClOS
Molecular Weight 322.8 g/mol
CAS No. 17739-80-9
Cat. No. B101950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Chlorophenyl(dibenzothiophen-2-yl) ketone
CAS17739-80-9
Synonymsp-Chlorophenyl(dibenzothiophen-2-yl) ketone
Molecular FormulaC19H11ClOS
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H11ClOS/c20-14-8-5-12(6-9-14)19(21)13-7-10-16-15-3-1-2-4-17(15)22-18(16)11-13/h1-11H
InChIKeyNEVBJBQRKYPRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Chlorophenyl(dibenzothiophen-2-yl) ketone (CAS 17739-80-9): Core Identity and Procurement-Relevant Profile


p-Chlorophenyl(dibenzothiophen-2-yl) ketone (CAS 17739-80-9), systematically named (4-chlorophenyl)-dibenzothiophen-3-ylmethanone and also referred to as 4-chlorobenzoyldibenzothiophene (ClBDBT), is a dibenzothiophene-based aryl ketone with molecular formula C19H11ClOS and a molecular weight of 322.8 g/mol [1]. The compound is synthesized via Friedel-Crafts acylation of dibenzothiophene with p-chlorobenzoyl chloride, yielding the 3-acyl regioisomer [2]. It belongs to a class of π-extended arylphenone derivatives that have garnered attention as metal-free room-temperature phosphorescent (RTP) materials. Its defining structural feature—a chlorobenzoyl moiety conjugated to the dibenzothiophene core—enables a dual phosphorescence mechanism from two distinct triplet excited states, a property that underpins its specific differentiation from closely related analogs [2].

Why p-Chlorophenyl(dibenzothiophen-2-yl) ketone Cannot Be Replaced by Generic Dibenzothiophene or Other Arylphenone Analogs


Although dibenzothiophene itself is a known phosphor and several benzoyl-substituted dibenzothiophenes share a common synthetic route, their solid-state photophysical outputs diverge dramatically [1]. The p-chloro substituent on the benzoyl ring of ClBDBT is not a passive structural feature; it critically modulates the relative intensities and lifetimes of the two phosphorescence bands, thereby tuning the overall emission color. Unsubstituted (BDBT), p-fluoro (FBDBT), and p-bromo (BrBDBT) analogs emit yellow or orange light, whereas only ClBDBT produces white room-temperature phosphorescence with CIE coordinates of (0.33, 0.35)—essentially pure white [1]. Simple replacement with any in-class analog therefore results in a complete loss of the white-light emission property, making procurement of the correct, chlorine-bearing derivative indispensable for applications requiring single-molecule white-light emitters.

Quantitative Differentiation Evidence for p-Chlorophenyl(dibenzothiophen-2-yl) ketone Versus Its Closest Analogs


White-Light Emission CIE Coordinates: ClBDBT vs. BDBT, FBDBT, and BrBDBT

In a direct head-to-head comparison of four arylphenone derivatives—BDBT (unsubstituted), FBDBT (p-fluoro), ClBDBT (p-chloro), and BrBDBT (p-bromo)—only ClBDBT exhibits CIE 1931 chromaticity coordinates of (0.33, 0.35), which are extremely close to the pure white point of (0.33, 0.33). The other three analogs emit in the yellow-to-orange region, clearly differentiated from white [1].

Room-temperature phosphorescence Single-molecule white-light emitter CIE chromaticity

Phosphorescence Quantum Yield: ClBDBT Achieves 7.2% Absolute ΦP as a Single-Component White Phosphor

ClBDBT crystals exhibit an overall phosphorescence quantum yield (ΦP) of 7.2% under ambient conditions, as reported in the foundational study [1]. This value represents the total phosphorescence efficiency of a single-component, metal-free white-light emitter operating via a dual-phosphorescence mechanism. While the study reports photophysical parameters for all four analogs, the ΦP of 7.2% is explicitly cited for ClBDBT as the white-light-emitting species. Comparative ΦP values for BDBT, FBDBT, and BrBDBT are not individually extracted in the main text, but their emission colors are non-white, making ClBDBT the only candidate that combines moderate phosphorescence efficiency with white chromaticity [1].

Phosphorescence quantum yield Metal-free RTP White-light emitter efficiency

Dual Phosphorescence Lifetime Contrast: Sub-millisecond vs. Sub-second Decay Components

All four arylphenone derivatives (BDBT, FBDBT, ClBDBT, BrBDBT) exhibit dual phosphorescence bands with distinct lifetimes. The higher-energy band (~470 nm) decays on a sub-millisecond timescale (~0.06–0.71 ms), whereas the lower-energy band (~570 nm) persists for ~0.1 s (sub-second). This dual-lifetime behavior is a class-level property arising from emission from two different triplet states (T2 and T1). However, the relative intensities of these two bands—and therefore the resulting emission color—are critically dependent on the halogen substituent. ClBDBT uniquely achieves the intensity balance that yields white light, while the other analogs produce yellow/orange emission due to a different intensity ratio between the two phosphorescence bands [1].

Triplet excited state Phosphorescence lifetime Dual emission dynamics

Synthetic Accessibility and Regiochemical Fidelity: 3-Acyl Regioisomer via Friedel-Crafts Acylation

The target compound is prepared by Friedel-Crafts acylation of dibenzothiophene with p-chlorobenzoyl chloride, yielding the 3-acyl regioisomer in good yields when catalyzed by FeCl3 or related Lewis acids. This synthetic route is shared with the preparation of BDBT, FBDBT, and BrBDBT, all of which afford the corresponding 3-benzoyldibenzothiophene derivatives [1][2]. The regiochemistry is confirmed by NMR and X-ray crystallography; the 3-position substitution is critical for the dual-phosphorescence property, as other acylation positions (e.g., 2-acyl) would alter the electronic structure and likely abolish the white-light emission [1].

Friedel-Crafts acylation Regioselective synthesis 3-acyldibenzothiophene

Definitive Application Scenarios for p-Chlorophenyl(dibenzothiophen-2-yl) ketone Based on Validated Evidence


Single-Component White Organic Light-Emitting Diodes (WOLEDs)

ClBDBT is the only known compound among its direct arylphenone analogs that delivers pure white room-temperature phosphorescence from a single molecule. Its CIE coordinates of (0.33, 0.35) and ΦP of 7.2% make it a candidate emitter for single-component WOLEDs, eliminating phase segregation and color aging issues inherent to multi-component white-emitting layers [1].

Metal-Free Room-Temperature Phosphorescent Materials for Anti-Counterfeiting and Sensing

The dual phosphorescence with distinct millisecond and sub-second lifetimes, combined with white-light emission visible to the naked eye under UV excitation, positions ClBDBT as a functional phosphor for security inks, anti-counterfeiting labels, and time-resolved luminescence sensing where both spectral and temporal signatures are required [1].

Model Compound for Triplet-State Engineering and Photophysical Studies

Because ClBDBT's dual phosphorescence originates from two well-resolved triplet states (T2 and T1) with different orbital configurations, it serves as a benchmark system for investigating intrasystem triplet mixing, halogen effects on intersystem crossing, and the design principles of pure organic phosphors. Its well-characterized crystal structure and photophysical parameters facilitate computational modeling and structure-property relationship studies [1].

Synthetic Intermediate for Dibenzothiophene-Based Functional Materials

The 3-acyl substitution pattern and the presence of a reactive chlorine atom make ClBDBT a versatile building block for further derivatization (e.g., Suzuki coupling, nucleophilic aromatic substitution) to generate libraries of dibenzothiophene-based materials for optoelectronic applications. The established Friedel-Crafts acylation route provides reliable access to the 3-acyl scaffold [1][2].

Quote Request

Request a Quote for p-Chlorophenyl(dibenzothiophen-2-yl) ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.